molecular formula C12H17F3N4 B12260742 N,N-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine

N,N-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine

Cat. No.: B12260742
M. Wt: 274.29 g/mol
InChI Key: HPYPJIRMHDSFKZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a piperidine ring containing a trifluoromethyl group

Properties

Molecular Formula

C12H17F3N4

Molecular Weight

274.29 g/mol

IUPAC Name

N,N-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C12H17F3N4/c1-18(2)10-3-6-16-11(17-10)19-7-4-9(5-8-19)12(13,14)15/h3,6,9H,4-5,7-8H2,1-2H3

InChI Key

HPYPJIRMHDSFKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCC(CC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of a pyrimidine derivative with a piperidine derivative under controlled conditions. The presence of the trifluoromethyl group requires careful handling and specific reagents to ensure successful incorporation into the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and piperidine-containing molecules. Examples are:

Uniqueness

N,N-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidin-4-amine is unique due to the specific combination of functional groups and its structural configuration. The presence of both the trifluoromethyl group and the piperidine ring in the pyrimidine scaffold provides distinct chemical and biological properties that are not commonly found in other similar compounds .

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